1-methyl-D-tryptophan hydrochloride
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Overview
Description
1-methyl-D-tryptophan hydrochloride, also known as indoximod, is a derivative of tryptophan. It is a chiral compound that exists as both D- and L-enantiomers. The D-enantiomer is particularly notable for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan.
Preparation Methods
1-methyl-D-tryptophan hydrochloride can be synthesized through various methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptophan esters react with aldehydes to form macroline alkaloids . The reaction conditions typically include the use of acetic acid as a solvent and a temperature range of 242-245°C . Industrial production methods often involve large-scale peptide synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-methyl-D-tryptophan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various indole derivatives.
Reduction: Reduction reactions can convert it into simpler tryptophan derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various aldehydes . Major products formed from these reactions include indolactam precursors and other substituted indole derivatives .
Scientific Research Applications
1-methyl-D-tryptophan hydrochloride has a wide range of scientific research applications:
Mechanism of Action
1-methyl-D-tryptophan hydrochloride exerts its effects primarily through the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). By inhibiting IDO, it prevents the catabolism of tryptophan into kynurenine, thereby modulating the immune response . This inhibition leads to the restoration of mTOR signaling in cells starved of tryptophan due to IDO activity . The compound also influences the kynurenine pathway, driving tryptophan catabolism towards the production of kynurenic acid, which has various immunomodulatory effects .
Comparison with Similar Compounds
1-methyl-D-tryptophan hydrochloride is often compared with other IDO inhibitors, such as:
L-1-methyltryptophan: The L-enantiomer of 1-methyl-D-tryptophan, which serves as a weak inhibitor of IDO but also acts as an enzyme substrate.
Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors: Compounds that inhibit the IDO-related enzyme IDO2.
The uniqueness of this compound lies in its ability to effectively inhibit IDO and modulate immune responses, making it a valuable compound in cancer research and immunotherapy .
Properties
CAS No. |
2227145-87-9 |
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Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m1./s1 |
InChI Key |
XHHFEVHSOOFMGW-HNCPQSOCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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